1-(9-Chloro-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
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Overview
Description
The compound “1-(9-Chloro-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone” is a complex organic molecule. It contains several functional groups and rings, including a tolyl group, a chloro group, a pyrazolo ring, an oxazine ring, and a piperidin ring .
Molecular Structure Analysis
The molecule’s structure can be inferred from its name. It contains a spiro configuration, which means it has two rings sharing a single atom. The rings involved are a pyrazolo[1,5-c][1,3]oxazine ring and a piperidin ring . The compound also contains a tolyl group, which is a methyl-substituted phenyl group .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For instance, the tolyl group could undergo electrophilic aromatic substitution or nucleophilic substitution . The pyrazolo ring could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For instance, the presence of a tolyl group could make the compound nonpolar and hydrophobic .Scientific Research Applications
Synthesis and Biological Activities :Research has focused on the synthesis of spiro and pyrazole derivatives, exploring their potential in medicinal chemistry. For example, studies on the synthesis of spiro derivatives of pyrazolo[1,5-c][1,3]benzoxazines have shown these compounds possess antimicrobial, anti-inflammatory, and antioxidant activities, suggesting their potential as therapeutic agents (Mandzyuk et al., 2020). Similarly, the synthesis of pyrazole and pyridine derivatives from chalcone derivatives has been explored for their biological activity, indicating the wide-ranging applications of these compounds in developing new drugs (Saadi, 2017).
Receptor Binding and Pharmacological Studies :Compounds with structural features similar to the chemical have been studied for their binding properties to biological receptors. For instance, research on novel spiropiperidines as highly potent and subtype selective σ-receptor ligands explores the potential of these compounds in modulating receptor activities, which could lead to the development of new treatments for neurological and psychiatric disorders (Maier & Wünsch, 2002).
Antiviral and Antimicrobial Activities :Several studies have demonstrated the antiviral and antimicrobial potential of compounds related to the one . For example, research on the synthesis, reactions, and antiviral activity of pyrazolo[3,4-b]pyridin-5-yl derivatives shows that these compounds have evaluated cytotoxicity and antiviral activities, offering a basis for the development of new antiviral drugs (Attaby et al., 2006).
Chemical Synthesis and Methodologies :The synthesis of complex heterocyclic compounds, including spiropiperidines and pyrazolines, is a critical area of research for developing new therapeutic agents. Studies on the synthesis of such compounds provide insights into novel methodologies that could be applied to create a wide range of biologically active molecules (Badawy et al., 2008).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to have affinity against the covid-19 main protease .
Mode of Action
It is suggested that electronegativity, resonance effects, hydrophobic interaction, halogen, and hydrogen bonding may play significant roles in the performance of these compounds as an inhibitor ligand .
Biochemical Pathways
Similar compounds have been shown to inhibit α-glucosidase, antitubercular, antileishmania, anticonvulsant, antimalarial, antifungal, anticancer, antidiabetic, antihypertensive, anti-hiv, and antidepressant agents .
Pharmacokinetics
The compound’s synthesis process suggests that it may have good to excellent yields, which could potentially impact its bioavailability .
Result of Action
It is suggested that these compounds may have proper affinity against the covid-19 main protease with excellent binding energies .
Action Environment
The synthesis process of these compounds suggests that they are obtained in the presence of a catalyst in ethanol at reflux for 2 hours , which may imply that certain environmental conditions such as temperature and solvent may influence the compound’s action.
Properties
IUPAC Name |
1-[9-chloro-2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c1-15-3-5-17(6-4-15)20-14-21-19-13-18(24)7-8-22(19)29-23(27(21)25-20)9-11-26(12-10-23)16(2)28/h3-8,13,21H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYVXKSPYFNVQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC35CCN(CC5)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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